Cas no 454473-72-4 (N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide)
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- Propanamide, 3-chloro-2,2-dimethyl-N-[4-(phenylmethoxy)phenyl]-
- N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide
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- MDL: MFCD00793445
- Inchi: 1S/C18H20ClNO2/c1-18(2,13-19)17(21)20-15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,20,21)
- InChI Key: VGBALWDCESXOEB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OCC2=CC=CC=C2)C=C1)(=O)C(C)(C)CCl
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB159312-500 mg |
N-[4-(Benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide; . |
454473-72-4 | 500 mg |
€678.60 | 2023-07-20 | ||
| abcr | AB159312-1 g |
N-[4-(Benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide; . |
454473-72-4 | 1 g |
€1,312.80 | 2023-07-20 | ||
| abcr | AB159312-500mg |
N-[4-(Benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide; . |
454473-72-4 | 500mg |
€678.60 | 2025-04-18 | ||
| abcr | AB159312-1g |
N-[4-(Benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide; . |
454473-72-4 | 1g |
€1312.80 | 2025-04-18 | ||
| A2B Chem LLC | AI81148-1mg |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI81148-5mg |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI81148-10mg |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI81148-500mg |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| A2B Chem LLC | AI81148-1g |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
| Ambeed | A940364-1g |
N-[4-(Benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide |
454473-72-4 | 90% | 1g |
$611.0 | 2024-04-19 |
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide Suppliers
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide
Professional Introduction to N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide (CAS No. 454473-72-4)
N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide, identified by the Chemical Abstracts Service Number (CAS No. 454473-72-4), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines a benzyloxy substituent with a chlorinated isobutylamide moiety, making it a versatile intermediate in the development of novel therapeutic agents.
The molecular framework of N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide exhibits a balance of lipophilicity and electronic properties that are highly conducive to further functionalization. The presence of the 3-chloro-2,2-dimethylpropanamide group introduces a reactive site that can be selectively modified through various chemical transformations, such as nucleophilic substitution or condensation reactions. This adaptability has positioned the compound as a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in the exploration of amide-based derivatives for their potential applications in drug discovery. The benzyloxy-substituted phenyl ring in N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide not only enhances the solubility of the molecule but also provides a stable scaffold for further derivatization. This has led to its incorporation in numerous research projects aimed at identifying novel pharmacophores with improved pharmacokinetic profiles.
The chlorinated isobutylamide moiety is particularly noteworthy for its role in modulating biological activity. Chlorine atoms are well-known for their ability to influence metabolic stability and binding affinity, making them crucial in medicinal chemistry. The specific arrangement of atoms in N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide allows for fine-tuning these properties, thereby enabling the design of molecules with enhanced efficacy and reduced side effects.
The pharmaceutical industry has been particularly keen on exploring amide-based compounds due to their demonstrated success in treating a wide range of diseases. For instance, amides are integral components of many FDA-approved drugs that target neurological disorders, infectious diseases, and chronic conditions. The structural features of N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide, with its combination of lipophilic and hydrophilic elements, aligns well with these trends.
In academic research, N-[4-(benzyloxy)phenyl]-3-chloro-2,2-dimethylpropanamide has been employed as a key intermediate in the synthesis of more complex molecules. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic routes. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit promising biological activities.
The versatility of this compound is further highlighted by its role in developing prodrugs—a strategy that enhances drug delivery by converting inactive precursors into active forms within the body. The amide bond in N-[4-(
The future prospects for N-[4-(
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